Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate
CAS No.: 79430-99-2
Cat. No.: VC8420256
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79430-99-2 |
---|---|
Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | methyl 4-[(E)-2-cyanoethenyl]benzoate |
Standard InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3/b3-2+ |
Standard InChI Key | QEXRDLACHBWICR-NSCUHMNNSA-N |
Isomeric SMILES | COC(=O)C1=CC=C(C=C1)/C=C/C#N |
SMILES | COC(=O)C1=CC=C(C=C1)C=CC#N |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C=CC#N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
Methyl 4-(2-cyanoethynyl)benzoate is systematically named according to IUPAC guidelines, reflecting its ester-functionalized benzoate backbone and the cyano-substituted ethynyl group at the fourth position . The molecular formula was confirmed via high-resolution mass spectrometry, with an exact mass of 185.0477 Da .
Atomic Connectivity and Stereoelectronic Features
The compound’s SMILES notation (\text{COC(=O)C1=CC=C(C=C1)C#CC#N}) highlights its planar aromatic ring, ester group (), and linear cyanoethynyl substituent (). Density functional theory (DFT) calculations predict a conjugated π-system extending from the benzene ring through the ethynyl linkage to the cyano group, which enhances electron-withdrawing effects and influences reactivity .
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 185.18 g/mol |
XLogP3 (Partition Coefficient) | 2.6 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 50.1 Ų |
Heavy Atom Count | 14 |
Synthetic Methodologies
Rhodium-Catalyzed Inverse Sonogashira Reaction
A robust synthesis route involves the rhodium-catalyzed inverse Sonogashira reaction, which enables direct alkynylation of benzoate derivatives. Using (2.5 mol%) and (20 mol%) in 1,2-dichloroethane (DCE) at 45°C, methyl 4-bromobenzoate undergoes cross-coupling with 2-cyanoacetylene to yield the target compound . The reaction proceeds via a proposed mechanism involving:
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C–H Activation: Rhodium-mediated ortho-C–H bond cleavage of the benzoate.
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Alkyne Insertion: Coordination of 2-cyanoacetylene to the rhodium center, followed by migratory insertion.
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Reductive Elimination: Release of the alkynylated product and regeneration of the catalyst .
Table 2: Optimized Reaction Conditions
Component | Role | Quantity |
---|---|---|
Catalyst | 2.5 mol% | |
Silver additive | 20 mol% | |
Base | 1 equivalent | |
Solvent | 1,2-Dichloroethane (DCE) | 45°C, 12–24 hours |
Substrate Scope and Limitations
Electron-deficient benzoates (e.g., nitro- or trifluoromethyl-substituted) exhibit higher reactivity due to enhanced electrophilicity at the ortho position . Conversely, sterically hindered substrates (e.g., 2,6-dimethylbenzoates) show reduced yields (<30%). The reaction tolerates diverse functional groups, including halogens () and ethers, but fails with tertiary alcohols or silyl-protected derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for methyl 4-(2-cyanoethynyl)benzoate is scarce, analogous compounds (e.g., methyl 4-nitrobenzoate) provide insights . The ester methyl group typically resonates at δ 3.9–4.1 ppm in NMR, while aromatic protons appear as doublets (δ 7.6–8.2 ppm) due to para substitution . The cyanoethynyl group’s signal is expected near δ 110–120 ppm for the nitrile carbon and δ 80–90 ppm for the sp-hybridized carbons.
Infrared (IR) Spectroscopy
Key IR absorptions include:
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C≡N Stretch: 2200–2250 cm (strong, sharp).
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Ester C=O Stretch: 1700–1750 cm.
Applications in Organic Synthesis
Building Block for Conjugated Polymers
The ethynyl linkage facilitates polymerization via Sonogashira coupling, yielding poly(arylene ethynylene)s with tunable optoelectronic properties. These polymers are candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices .
Pharmaceutical Intermediates
The cyano group serves as a precursor to heterocycles (e.g., triazoles, tetrazoles) through cycloaddition reactions. For example, Huisgen azide-alkyne click chemistry with sodium azide produces 1,2,3-triazoles, which are prevalent in drug discovery .
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